molecular formula C17H14N2O6S B3575516 3-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid

3-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid

Cat. No.: B3575516
M. Wt: 374.4 g/mol
InChI Key: JDSPQZBQQTXMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid” is a useful research compound. Its molecular formula is C18H18N6O5 and its molecular weight is 398.37 g/mol . .


Synthesis Analysis

This compound may be used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, a precursor for Al[18 F]-NOTA-labeled tetrazine radio ligand useful in 18 F-based pretargeted PET imaging system . Succinimidyl ester functionalized tetrazine for inverse electron demand Diels-Alder cycloaddition reactions. Succinimidyl ester will react with amines for small molecule, biomolecule or surface modification .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C (CCCC (ON1C (CCC1=O)=O)=O)NCC (C=C2)=CC=C2C3=NN=CN=N3 .


Chemical Reactions Analysis

The synthesis pathway for this compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form the intermediate, which is then reduced to the final product using a reducing agent.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature and is usually stored at -20°C .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s recommended to handle it with appropriate safety measures.

Properties

IUPAC Name

3-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c20-15-8-9-16(21)19(15)13-4-6-14(7-5-13)26(24,25)18-12-3-1-2-11(10-12)17(22)23/h1-7,10,18H,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSPQZBQQTXMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid
Reactant of Route 2
3-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid
Reactant of Route 3
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3-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid
Reactant of Route 4
3-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid
Reactant of Route 5
3-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid
Reactant of Route 6
3-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid

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